molecular formula C21H18N2O7 B11630175 2-({[1,3-dioxo-2-(tetrahydrofuran-2-ylmethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)-5-hydroxybenzoic acid

2-({[1,3-dioxo-2-(tetrahydrofuran-2-ylmethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)-5-hydroxybenzoic acid

Cat. No.: B11630175
M. Wt: 410.4 g/mol
InChI Key: JHCCZIVQFPAQRU-UHFFFAOYSA-N
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Description

2-({[1,3-dioxo-2-(tetrahydrofuran-2-ylmethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)-5-hydroxybenzoic acid is a complex organic compound that features a unique combination of functional groups, including a tetrahydrofuran ring, an isoindoline moiety, and a hydroxybenzoic acid structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[1,3-dioxo-2-(tetrahydrofuran-2-ylmethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)-5-hydroxybenzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Isoindoline Moiety: This step involves the cyclization of a suitable precursor, such as a phthalic anhydride derivative, with an amine to form the isoindoline ring.

    Introduction of the Tetrahydrofuran Ring: The tetrahydrofuran ring can be introduced via a nucleophilic substitution reaction, where a suitable leaving group is replaced by a tetrahydrofuran moiety.

    Coupling with Hydroxybenzoic Acid: The final step involves the coupling of the isoindoline-tetrahydrofuran intermediate with 5-hydroxybenzoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

2-({[1,3-dioxo-2-(tetrahydrofuran-2-ylmethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)-5-hydroxybenzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group on the benzoic acid moiety can be oxidized to form a quinone derivative.

    Reduction: The carbonyl groups in the isoindoline and benzoic acid moieties can be reduced to form alcohols.

    Substitution: The hydroxy group can be substituted with other functional groups using suitable reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Thionyl chloride (SOCl₂) for converting the hydroxy group to a chloro group, followed by nucleophilic substitution.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzoic acid derivatives.

Scientific Research Applications

2-({[1,3-dioxo-2-(tetrahydrofuran-2-ylmethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)-5-hydroxybenzoic acid has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting cancer and inflammatory diseases.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: The unique combination of functional groups makes it a candidate for the development of novel materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-({[1,3-dioxo-2-(tetrahydrofuran-2-ylmethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)-5-hydroxybenzoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity, blocking receptor-ligand interactions, or altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-({[1,3-dioxo-2-(tetrahydrofuran-2-ylmethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)-4-hydroxybenzoic acid
  • 2-({[1,3-dioxo-2-(tetrahydrofuran-2-ylmethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)-3-hydroxybenzoic acid

Uniqueness

The uniqueness of 2-({[1,3-dioxo-2-(tetrahydrofuran-2-ylmethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)-5-hydroxybenzoic acid lies in the specific positioning of the hydroxy group on the benzoic acid moiety, which can influence its reactivity and interactions with biological targets. This positional isomerism can lead to differences in biological activity and chemical properties compared to its analogs.

Properties

Molecular Formula

C21H18N2O7

Molecular Weight

410.4 g/mol

IUPAC Name

2-[[1,3-dioxo-2-(oxolan-2-ylmethyl)isoindole-5-carbonyl]amino]-5-hydroxybenzoic acid

InChI

InChI=1S/C21H18N2O7/c24-12-4-6-17(16(9-12)21(28)29)22-18(25)11-3-5-14-15(8-11)20(27)23(19(14)26)10-13-2-1-7-30-13/h3-6,8-9,13,24H,1-2,7,10H2,(H,22,25)(H,28,29)

InChI Key

JHCCZIVQFPAQRU-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CN2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NC4=C(C=C(C=C4)O)C(=O)O

Origin of Product

United States

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